ethyl 4-hydroxy-1H-indazole-6-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 4-hydroxy-1H-indazole-6-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)6-3-8-7(5-11-12-8)9(13)4-6/h3-5,13H,2H2,1H3,(H,11,12) |
InChI Key |
AQNAIZZBQZIMQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NN2)C(=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 Hydroxy 1h Indazole 6 Carboxylate and Analogous Structures
Foundational Strategies for Indazole Ring Annulation
The formation of the indazole ring, known as annulation, is the cornerstone of synthesizing compounds like ethyl 4-hydroxy-1H-indazole-6-carboxylate. Key methods include cyclization of tailored precursors, diazotization-mediated pathways, modern cross-coupling reactions, and efficient one-pot procedures.
A notable pathway to the indazole framework involves the use of cyclohexenone derivatives. One specific method begins with the reaction of 4-hydroxyacetophenone with various aldehydes (like benzaldehyde, anisaldehyde, or tolylaldehyde) in a basic medium to form chalcones via a Claisen-Schmidt condensation. jgpt.co.inresearchgate.net These chalcones are then reacted with ethyl acetoacetate, which leads to the formation of ethyl 4-hydroxy-4'-substituted-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate derivatives. jgpt.co.inresearchgate.net
The critical step in forming the indazole ring from such precursors is condensation-cyclization with hydrazine. chemicalbook.com For instance, the reaction of a suitably substituted 2-formylcyclohexanone with hydrazine, followed by dehydrogenation over a palladium-on-carbon (Pd/C) catalyst, yields the 1H-indazole structure. chemicalbook.com This general approach, known as the Borsche–Drechsel cyclization, involves the acid-catalyzed reaction of cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles, which are structurally related to the indazole system. wikipedia.org
Table 1: Exemplary Synthesis Steps using Cyclohexenone Precursors
| Step | Reactants | Product Type | Key Transformation |
|---|---|---|---|
| 1 | 4-Hydroxyacetophenone, Substituted Benzaldehyde | Chalcone | Claisen-Schmidt Condensation |
| 2 | Chalcone, Ethyl Acetoacetate | Substituted Cyclohexenone Carboxylate | Michael Addition/Cyclization |
| 3 | Cyclohexenone Precursor, Hydrazine Hydrate | Indazole Derivative | Condensation/Cyclization |
Diazotization-Mediated Cyclization Pathways
Diazotization reactions represent a classic and effective method for constructing the indazole ring. This strategy typically involves the in-situ generation of a diazonium salt from an appropriately substituted aniline (B41778) derivative, which then undergoes intramolecular cyclization. acs.org
A common approach starts with o-toluidine, which is treated with sodium nitrite (B80452) (NaNO2) in an acid like acetic acid. chemicalbook.com The resulting diazonium species cyclizes by involving the adjacent methyl group to form the 1H-indazole ring. chemicalbook.com This diazotization-cyclization protocol has also been successfully applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com Another variation involves the ring opening of isatin (B1672199) to yield an aminophenylglyoxylic acid, followed by diazotization and reductive cyclization to afford 1H-indazole-3-carboxylic acid. chemicalbook.com
More recent advancements have introduced a metal-free, donor/acceptor diazo activation strategy. nih.govnih.gov In this method, a diazo compound reacts with a diazonium salt, leading to a diazenium (B1233697) intermediate that cyclizes to provide indazoles in excellent yields. nih.govnih.govacs.org This approach avoids the need for catalysts and operates under mild conditions. nih.gov
Modern synthetic chemistry heavily relies on transition-metal catalysis, and the synthesis of indazoles has significantly benefited from these developments. Palladium-catalyzed reactions, in particular, offer powerful and versatile tools for indazole construction. nih.gov
One prominent method is the Suzuki–Miyaura cross-coupling, which is highly effective for forming C–C bonds. rsc.org This technique involves reacting an aryl halide (such as a bromo-indazole carboxamide) with an organoboronic acid, using a palladium catalyst like PdCl2(dppf) to create new indazole derivatives. rsc.org
Palladium-catalyzed C-H activation and annulation is another sophisticated strategy. nih.govnih.gov For example, the synthesis of indazoles from pyrazoles and internal alkynes can be achieved using a catalytic amount of palladium(II) acetate (B1210297) (Pd(OAc)2) with an oxidant. acs.org This reaction proceeds through the functionalization of C-H bonds on the pyrazole (B372694) ring to build the annulated benzene (B151609) portion of the indazole. acs.org Similarly, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines has been developed to synthesize a variety of 2-aryl-2H-indazoles. capes.gov.br
Table 2: Overview of Palladium-Catalyzed Indazole Syntheses
| Method | Key Reactants | Catalyst System (Example) | Transformation |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromo-indazole, Organoboronic acid | PdCl2(dppf), K2CO3 | C-C Bond Formation |
| Oxidative Alkenylation | Indazole, Olefin | Pd(OAc)2, Ag2CO3 | C-H Alkenylation at C3/C7 nih.gov |
| Benzannulation | Pyrazole, Internal Alkyne | Pd(OAc)2, Cu(OAc)2·H2O | Double C-H Activation/Annulation acs.org |
| Intramolecular Amination | N-aryl-N(o-bromobenzyl)hydrazine | Pd(OAc)2, dppf, tBuONa | C-N Bond Formation capes.gov.br |
One-Pot and Multi-Component Synthetic Approaches to Indazole Derivatives
To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multi-component reactions have become highly desirable. organic-chemistry.org These processes combine multiple reaction steps into a single operation without isolating intermediates.
An efficient one-pot domino process has been developed for the synthesis of 1-aryl-1H-indazoles. nih.gov This method can involve the formation of an arylhydrazone from an o-fluoro-substituted acetophenone (B1666503) or benzaldehyde, followed by deprotonation and an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring, all within a single pot. nih.govresearchgate.net
Copper(I)-mediated one-pot synthesis has also been employed to create 2,3-dihydro-1H-indazole heterocycles from ortho-iodobenzyl bromides and di-tert-butyl hydrazodiformate. mdpi.comresearchgate.net This procedure provides the desired products in moderate to good yields and is tolerant of various functional groups on the aromatic ring. mdpi.com Metal-free one-pot reactions are also known, such as the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which is operationally simple and proceeds in very good yields. organic-chemistry.org
Selective Functionalization and Derivatization Strategies for Hydroxyl and Carboxylate Moieties
Beyond constructing the core indazole ring, the precise installation of functional groups such as hydroxyl and carboxylate moieties is critical for tuning the molecule's properties. The regioselective introduction of these groups, particularly the hydroxyl group at the C4 position, presents a significant synthetic challenge.
Achieving regioselective functionalization of the indazole ring is essential for preparing specific isomers like this compound. The introduction of a hydroxyl group at the C4 position is a key transformation that has been addressed through specific synthetic routes.
One patented process describes a method for preparing 4-hydroxy indazole compounds. google.com The strategy can involve the reaction of a substituted aniline with 1,3-cyclohexanedione (B196179) to form a tetrahydroindole intermediate. google.com This intermediate is then subjected to a sequence of reactions, potentially involving oxidation or other functional group manipulations, to aromatize the six-membered ring and reveal the 4-hydroxy functionality on the final indole (B1671886) or indazole platform. google.com While the patent focuses heavily on indole synthesis, the described principles are applicable to indazoles.
Another approach involves the functionalization of a pre-existing indazole core. For a model indazole, a hydroxyl group at C4 can be converted into a triflate (TfO) group. researchgate.net This triflate can then participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, demonstrating that the C4 position is amenable to functionalization. researchgate.net The reverse process—the direct and regioselective introduction of a hydroxyl group onto an unfunctionalized C4 position—remains a more complex task, often requiring a multi-step synthesis that builds the ring with the hydroxyl group or a precursor already in place.
Esterification and Hydrolysis Processes for the Carboxylate Functionality at Position 6
The carboxylate group at the C6 position of the indazole ring is a key functional handle that allows for molecular modifications. Its formation through esterification and its removal via hydrolysis are fundamental processes in the synthesis of derivatives.
Esterification
The synthesis of this compound is typically achieved through the esterification of the corresponding carboxylic acid, 4-hydroxy-1H-indazole-6-carboxylic acid. A common and direct method is the Fischer-Speier esterification. This process involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed during the reaction.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield the ethyl ester. A similar procedure using isonipecotic acid, ethanol, and thionyl chloride resulted in a 94% yield of the corresponding ethyl ester, demonstrating the efficiency of this approach. chemicalbook.com
Hydrolysis
The reverse reaction, the hydrolysis of the ethyl ester back to the carboxylic acid, is crucial for synthesizing derivatives where a free carboxylic acid is required. This transformation is most commonly performed via saponification, which involves treating the ester with a strong base in an aqueous or mixed aqueous-alcoholic solvent system. Lithium hydroxide (B78521) (LiOH) is a frequently used reagent for this purpose. For instance, the hydrolysis of related indazole carboxylates using a mixture of tetrahydrofuran (B95107) (THF), water, and methanol (B129727) (MeOH) at room temperature has been reported to achieve yields greater than 85%. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the carboxylate salt, which is subsequently protonated with acid to yield the final carboxylic acid product.
The conditions for these reactions are generally mild to avoid side reactions on the sensitive indazole core.
N-Alkylation and N-Acylation Reactions on the Indazole Nitrogen Atoms
The indazole ring possesses two nitrogen atoms, N1 and N2, both of which are potential sites for substitution. The regioselectivity of N-alkylation and N-acylation is a critical aspect of synthesizing specific indazole derivatives.
N-Alkylation
The alkylation of the indazole nitrogen is typically carried out by treating the N-H indazole with an alkylating agent (e.g., an alkyl halide or tosylate) in the presence of a base. The choice of base and solvent system significantly influences the ratio of the resulting N1 and N2 alkylated regioisomers. beilstein-journals.org
A common protocol involves the use of sodium hydride (NaH) as the base in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). beilstein-journals.org Research indicates that the combination of NaH in THF often favors the formation of the N1-alkylated product, which is generally the more thermodynamically stable isomer. beilstein-journals.org For example, the alkylation of an indazole-3-carboxylic acid with bromobutane using NaH as a base selectively produced the 1-butyl-1H-indazole-3-carboxylic acid. nih.gov
The regiochemical outcome is also influenced by steric and electronic factors of the substituents on the indazole ring. beilstein-journals.org For instance, bulky substituents at positions adjacent to the nitrogen atoms can direct alkylation to the less hindered nitrogen.
N-Acylation
N-acylation of the indazole ring is typically achieved using acyl chlorides or anhydrides in the presence of a base. Similar to alkylation, acylation can occur at either N1 or N2. However, N-acylation often leads preferentially to the N1-substituted regioisomer. beilstein-journals.orgnih.gov This preference is sometimes explained by the initial formation of the kinetically favored N2-acylindazole, which then rearranges to the more thermodynamically stable N1-acylindazole. beilstein-journals.org This thermodynamic equilibration can be a useful strategy for achieving regioselective N1 substitution. beilstein-journals.org
| Reaction | Reagents and Conditions | Primary Product | Reference |
| N-Alkylation | Alkyl halide, NaH, THF | N1-alkylated indazole | beilstein-journals.org |
| N-Alkylation | Alkyl halide, NaH, DMF | Mixture of N1 and N2 isomers | |
| N-Acylation | Acyl chloride, Base | N1-acylated indazole | beilstein-journals.orgnih.gov |
Advanced Characterization Techniques for Structural Elucidation of this compound Derivatives
The unambiguous identification and characterization of this compound and its derivatives rely on a combination of modern spectroscopic and chromatographic methods. wiley-vch.deresearchgate.netrsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of indazole derivatives. wiley-vch.deresearchgate.netrsc.orgnih.gov Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would include:
Ethyl Group: A quartet around 4.0-4.5 ppm for the methylene (B1212753) protons (-OCH₂-) and a triplet around 1.1-1.5 ppm for the methyl protons (-CH₃). rsc.org
Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the indazole ring. The specific chemical shifts and coupling patterns help to confirm the substitution pattern. wiley-vch.dersc.org
N-H and O-H Protons: Broad singlets that are often exchangeable with D₂O. The N-H proton of the indazole ring can appear at a downfield shift, sometimes above 10 ppm, while the phenolic O-H signal would also be present. wiley-vch.dersc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals for the target compound would include:
Ester Carbonyl: A signal in the range of 165-170 ppm. rsc.org
Ethyl Group Carbons: Signals for the -OCH₂- carbon around 60-62 ppm and the -CH₃ carbon around 14 ppm. rsc.org
Aromatic and Indazole Carbons: A series of signals in the aromatic region (100-150 ppm) corresponding to the carbons of the indazole ring system. wiley-vch.dersc.org
The following table presents predicted NMR data for the title compound based on closely related structures.
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Reference |
| Ester -OCH₂CH₃ | ~1.4 (t) | ~14 | rsc.org |
| Ester -OCH₂CH₃ | ~4.4 (q) | ~61 | rsc.org |
| Ester -C=O | - | ~166 | rsc.org |
| Indazole/Aromatic C-H | ~7.0 - 8.1 | ~105 - 145 | wiley-vch.dersc.org |
| Indazole C-OH | - | ~150-155 | google.com |
| Indazole N-H | >10 (br s) | - | wiley-vch.dersc.org |
Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
O-H Stretch: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
N-H Stretch: A moderate band around 3300-3500 cm⁻¹ for the indazole N-H group. wiley-vch.de
C=O Stretch: A strong, sharp band around 1700-1725 cm⁻¹ corresponding to the ester carbonyl group. wiley-vch.dersc.org
C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O Stretch: Bands in the 1000-1300 cm⁻¹ region for the ester C-O bonds. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula. wiley-vch.dersc.org The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. Analysis of the fragmentation pattern can also provide further structural information.
| Technique | Functional Group / Feature | Expected Value | Reference |
| IR | Phenolic O-H stretch | ~3200-3600 cm⁻¹ (broad) | |
| IR | Indazole N-H stretch | ~3300-3500 cm⁻¹ | wiley-vch.de |
| IR | Ester C=O stretch | ~1700-1725 cm⁻¹ | wiley-vch.dersc.org |
| MS | Molecular Weight (C₁₀H₁₀N₂O₃) | 206.07 g/mol | |
| HRMS | Exact Mass (M+H)⁺ | 207.0764 | rsc.org (analog) |
Chromatographic Techniques for Compound Purity and Isolation
Chromatographic methods are essential for both the purification of the synthesized compound and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction, identify the components in a mixture, and determine the appropriate solvent system for column chromatography. wiley-vch.deresearchgate.net A mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, is commonly used as the mobile phase. wiley-vch.de
Column Chromatography: This is the standard method for purifying organic compounds in the laboratory. wiley-vch.dersc.org The crude reaction mixture is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. By eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), the desired compound can be separated from starting materials, by-products, and other impurities. wiley-vch.de
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of the final compound with high accuracy. chemimpex.com By comparing the retention time of the sample to that of a known standard and analyzing the peak area, the purity can be quantified, often to levels of ≥99%. chemimpex.com
Preclinical Biological Activity and Mechanistic Investigations of Ethyl 4 Hydroxy 1h Indazole 6 Carboxylate Derivatives
Assessment of Diverse Biological Activities in Indazole Frameworks
The versatility of the indazole scaffold allows for the development of compounds with a broad spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.gov
Indazole derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key enzymes in inflammatory pathways. A significant body of research has focused on their role as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in tissue damage and various inflammatory diseases like acute respiratory distress syndrome. nih.govnih.gov
N-benzoylindazole derivatives have been identified as potent, competitive, and pseudoirreversible HNE inhibitors. nih.gov Further optimization of this scaffold led to the development of compounds with nanomolar potency. For instance, introducing a cyano group at the 3-position of the indazole ring resulted in a derivative (5b) with an IC₅₀ value of 7 nM. nih.govacs.org Similarly, strategic substitutions at the 5-position yielded potent inhibitors like compound 20f, with an IC₅₀ of approximately 10 nM. nih.govacs.org More recently, a new series of inhibitors based on a 1,5,6,7-tetrahydro-4H-indazol-4-one core also showed potent HNE inhibition, with Kᵢ values in the low nanomolar range (6–35 nM). nih.gov
Additionally, computational studies have explored 1H-indazole analogs as inhibitors of Cyclooxygenase-2 (COX-2), another critical enzyme in inflammation. These in-silico models suggest that derivatives with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups show significant binding affinity for the COX-2 enzyme. researchgate.net Preliminary studies on N1-substituted 1H-indazole-3-ethyl carboxylates have also shown antiarthritic effects in animal models. nih.gov
Table 1: HNE Inhibitory Activity of Selected Indazole Derivatives
| Compound | Scaffold | Potency | Reference |
| 5b | N-benzoylindazole | IC₅₀ = 7 nM | nih.govacs.org |
| 20f | N-benzoylindazole | IC₅₀ ~ 10 nM | nih.govacs.org |
| Various | 1,5,6,7-tetrahydro-4H-indazol-4-one | Kᵢ = 6-35 nM | nih.gov |
Anticancer Potential and Cytotoxic Mechanisms in In Vitro Models
The anticancer activity of indazole derivatives is one of their most extensively studied properties. nih.govnih.gov These compounds exert their effects through various mechanisms, most notably by inhibiting enzymes crucial for cancer cell growth and survival, such as protein kinases and histone deacetylases (HDACs). nih.govnih.gov
Derivatives of 1H-indazole have shown potent cytotoxic activity against a range of human cancer cell lines. For example, a series of 1H-indazole-3-amine derivatives were evaluated against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines. nih.gov Within this series, compound 6o displayed a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM and showed good selectivity over normal cells. nih.gov Further investigation revealed that this compound induced apoptosis and affected the cell cycle, potentially through the p53/MDM2 pathway. nih.gov
Other studies have identified indazole-based HDAC inhibitors with potent anti-proliferative activities. Compounds 15k and 15m showed better efficacy against HCT-116 (colon) and HeLa (cervical) cancer cells than the reference drug SAHA. nih.gov These compounds were found to arrest the cell cycle in the G2/M phase and promote apoptosis. nih.gov Similarly, 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited strong potency against the HL60 leukemia cell line, with one compound achieving an IC₅₀ value of 8.3 nM. mdpi.com The anticancer effects are often directly linked to the inhibition of specific enzymes like FGFR, EGFR, and HDACs, as detailed in section 3.2. nih.govnih.govnih.gov
Table 2: In Vitro Anticancer Activity of Selected Indazole Derivatives
| Compound | Target/Class | Cell Line | IC₅₀ Value | Reference |
| 6o | 1H-indazole-3-amine | K562 (Leukemia) | 5.15 µM | nih.gov |
| 15k | HDAC Inhibitor | HCT-116 (Colon) | Potent (not specified) | nih.gov |
| 15m | HDAC Inhibitor | HeLa (Cervical) | Potent (not specified) | nih.gov |
| 93 | 3-(pyrrolopyridin-2-yl)indazole | HL60 (Leukemia) | 8.3 nM | mdpi.com |
| 93 | 3-(pyrrolopyridin-2-yl)indazole | HCT116 (Colon) | 1.3 nM | mdpi.com |
| HT-28 | TDO Inhibitor | Various (6 lines) | Significant (not specified) | nih.gov |
Antimicrobial, Antibacterial, and Antifungal Activity Spectrum
The indazole framework is associated with a broad spectrum of antimicrobial activities. nih.gov Indazole-based thiadiazole hybrid derivatives have been synthesized and evaluated as potent antibacterial agents. nih.gov In a study of carbamothioyl-furan-2-carboxamide derivatives, which were tested for antimicrobial and anticancer potential, the indazole-containing analogs were found to be less potent than other derivatives in the series. nih.gov Nonetheless, the general class of indazole compounds is recognized for possessing antibacterial and antifungal properties. nih.govnih.govnih.gov
The indazole scaffold has also been investigated for its antiviral potential. The core structure is recognized for its role in compounds with anti-HIV activity. nih.gov More broadly, nitrogen-containing heterocycles are a cornerstone of antiviral drug discovery. nih.gov Research has shown that some pyrazole (B372694) derivatives, which are structurally related to indazoles, are effective at blocking the replication of the Hepatitis C virus (HCV). nih.gov Furthermore, the indazole scaffold has been studied for developing drugs against tuberculosis, a disease caused by Mycobacterium tuberculosis. researchgate.netresearchgate.net
Enzyme Inhibition Studies and Target Specificity
A primary mechanism behind the diverse biological activities of indazole derivatives is their ability to selectively inhibit specific enzymes. This has made them a major focus in the development of targeted therapies. nih.govrsc.org
Indazole derivatives have been successfully developed as potent inhibitors for a wide range of enzymes.
Protein Kinases: This is the most prominent class of enzymes targeted by indazole derivatives. nih.govrsc.org Many approved anticancer drugs containing an indazole core, such as Axitinib and Pazopanib, are kinase inhibitors. nih.govbiotech-asia.org
FGFRs (Fibroblast Growth Factor Receptors): Dysregulation of FGFR signaling is linked to many cancers. nih.govbenthamdirect.com Numerous indazole derivatives have been designed as potent FGFR inhibitors. nih.govnih.gov One 1H-indazol-3-amine derivative (7r ) emerged as a highly potent FGFR1 inhibitor with an IC₅₀ of 2.9 nM and cellular activity (IC₅₀) of 40.5 nM. nih.govrsc.org Another compound, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, was found to inhibit FGFR1 with an IC₅₀ of 100 nM. benthamdirect.com
EGFR (Epidermal Growth Factor Receptor): Indazole-based compounds have been developed as selective inhibitors of mutant, drug-resistant EGFR, a key target in non-small cell lung cancer. nih.govacs.org One derivative showed potent activity against the EGFR T790M mutant with an IC₅₀ of 5.3 nM. nih.gov Another compound displayed an EC₅₀ of 22 nM against the HCC827 cell line, which harbors an EGFR mutation. nih.govmdpi.com
Other Kinases: Indazoles also inhibit other kinases like VEGFR, PDK1, and ERK1/2. nih.govnih.govresearchgate.net Indazole-pyrimidine derivatives have shown potent inhibition of VEGFR-2, with one sulfonamide-containing compound (13i ) having an IC₅₀ of 34.5 nM. nih.gov
HDACs (Histone Deacetylases): HDACs are crucial epigenetic regulators and are validated cancer targets. nih.govrsc.org Novel indazole derivatives have been identified as potent HDAC inhibitors. nih.gov Compounds 15k and 15m were particularly effective, inhibiting HDAC1 with IC₅₀ values of 2.7 nM and 3.1 nM, respectively. nih.govconsensus.app They also showed strong inhibition of HDAC2 and HDAC8. nih.gov
Elastases: As mentioned in section 3.1.1, indazole derivatives are potent inhibitors of human neutrophil elastase (HNE). nih.govacs.org The N-benzoylindazole scaffold has proven particularly effective, yielding inhibitors with low nanomolar potency. nih.govacs.org
Glycosidases: Indazole derivatives have also been explored as inhibitors of carbohydrate-metabolizing enzymes. A series of N-hydrazinecarbothioamide substituted indazoles were found to be dual inhibitors of α-glucosidase and α-amylase, with IC₅₀ values as low as 1.54 µM and 1.42 µM, respectively. nih.gov Another study identified indazole-based thiadiazole hybrids as inhibitors of α-glucosidase and thymidine (B127349) phosphorylase. nih.gov
Table 3: Enzyme Inhibitory Activity of Selected Indazole Derivatives
| Compound/Series | Enzyme Target | Inhibitory Concentration (IC₅₀/Kᵢ) | Reference |
| 7r | FGFR1 | 2.9 nM | nih.govrsc.org |
| 14c | FGFR1 | 9.8 nM | nih.gov |
| Compound 1 | FGFR1 | 100 nM | benthamdirect.com |
| Compound 109 | EGFR (T790M mutant) | 5.3 nM | nih.gov |
| 15k | HDAC1 | 2.7 nM | nih.gov |
| 15k | HDAC2 | 4.2 nM | nih.gov |
| 15m | HDAC1 | 3.1 nM | nih.gov |
| 15m | HDAC2 | 3.6 nM | nih.gov |
| 5b | Human Neutrophil Elastase (HNE) | 7 nM | nih.govacs.org |
| Indazole-thiadiazole hybrids | α-Glucosidase | Potent (not specified) | nih.gov |
| Indazole-carbothioamides | α-Glucosidase | 1.54 - 4.89 µM | nih.gov |
| Indazole-carbothioamides | α-Amylase | 1.42 - 4.5 µM | nih.gov |
| HT-30 | Tryptophan 2,3-dioxygenase (TDO) | 0.17 µM | nih.gov |
| HT-37 | IDO1 / TDO (dual) | 0.91 µM / 0.46 µM | nih.gov |
Elucidation of Inhibition Kinetics and Mechanisms (e.g., Competitive Inhibition)
The mechanism of action and inhibition kinetics are crucial for understanding the therapeutic potential of a compound. For derivatives of the indazole scaffold, various inhibition mechanisms have been reported, often targeting protein kinases, which are critical in cellular signaling pathways.
While specific studies on the inhibition kinetics of ethyl 4-hydroxy-1H-indazole-6-carboxylate derivatives are not extensively detailed in the available literature, research on structurally related 1H-indazole derivatives provides insights into their mechanisms. For instance, a series of 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1). The structure-activity relationship (SAR) analysis of these compounds revealed that specific substitutions are critical for their inhibitory activity and selectivity. This suggests that the binding mode likely involves interactions with specific pockets of the enzyme's active site.
In the broader context of indazole derivatives, inhibition of enzymes like Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 1 (IDO1) has been observed. nih.gov For example, certain 4,6-disubstituted-1H-indazole-4-amine derivatives have demonstrated potent and selective inhibition of TDO. nih.gov The selectivity and potency of these inhibitors are highly dependent on the nature and position of the substituents on the indazole ring. While the exact kinetics (e.g., competitive, non-competitive) are not always fully elucidated in initial screenings, the structure-guided design of these molecules often aims for competitive inhibition by targeting the ATP-binding site of kinases or the substrate-binding site of other enzymes.
Further detailed kinetic studies would be necessary to fully characterize the inhibitory mechanism of this compound derivatives, including the determination of binding constants (Ki) and the type of inhibition.
Exploration of Other Relevant Biological Activities (e.g., Cardioprotective, Antidiabetic, Herbicidal)
Indazole derivatives have been investigated for a diverse array of biological activities beyond their well-known anticancer properties. These include potential applications in cardiovascular diseases, diabetes, and agriculture.
Cardioprotective Activity: Indazole derivatives have shown promise in the context of cardiovascular diseases. nih.gov Some have been investigated for their effects on arrhythmia, ischemia-reperfusion injury, thrombosis, and hypertension. nih.gov For example, a notable indazole derivative, DY-9760e, has demonstrated cardioprotective effects against ischemic/reperfusion injury. nih.gov Its active metabolite, DY-9836, exhibits antioxidant properties by inhibiting the production of superoxide (B77818) and nitric oxide in cardiomyocytes. nih.gov While these findings are for other classes of indazoles, they highlight the potential of the indazole scaffold in developing new cardioprotective agents.
Antidiabetic Activity: The potential of indazole derivatives in managing diabetes is an emerging area of research. A series of indazole-based thiadiazole hybrid derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, an important target for controlling postprandial hyperglycemia. Several of these compounds displayed significant inhibitory activity, with some being more potent than the standard drug, acarbose.
Herbicidal Activity: In the field of agrochemicals, indazole derivatives have been explored for their potential as herbicides. chemimpex.com A study on novel 6-indazolyl-2-picolinic acids, designed through scaffold hopping, revealed that these compounds exhibited excellent inhibitory activities against the root growth of several weeds. This suggests that the indazole core can be a valuable pharmacophore for the development of new herbicides.
In Vitro Pharmacological Profiling in Cell-Based Assays
The in vitro pharmacological profiling of indazole derivatives in cell-based assays is a critical step in drug discovery, providing essential information on their potency and cellular effects. Numerous studies have reported the cytotoxic and antiproliferative activities of various indazole derivatives against a panel of cancer cell lines.
While specific data for this compound derivatives is limited, studies on structurally related 4,6-disubstituted-1H-indazole derivatives offer valuable insights. For instance, a series of 4,6-disubstituted-1H-indazole-4-amine derivatives were evaluated for their inhibitory activity against IDO1 and TDO, as well as their tumoricidal effects.
In Vitro Activity of 4,6-Disubstituted-1H-Indazole-4-Amine Derivatives
| Compound | IDO1 IC50 (μM) | TDO IC50 (μM) | Cell Line | Tumoricidal Effect |
|---|---|---|---|---|
| HT-28 | >50 | 0.62 | CT-26 | Significant |
| HT-30 | >50 | 0.17 | Multiple | Almost no cytotoxicity |
| HT-37 | 0.91 | 0.46 | Multiple | Almost no cytotoxicity |
Data adapted from a study on 4,6-disubstituted-1H-indazole-4-amine derivatives. nih.gov The table shows the half-maximal inhibitory concentration (IC50) against IDO1 and TDO enzymes and a summary of the tumoricidal effect on various cell lines.
Furthermore, other 1H-indazole derivatives have been evaluated for their inhibitory activity against various protein kinases in cell-based assays. A review of recent advances highlights several examples of 1H-indazole derivatives with potent activities.
In Vitro Activity of Various 1H-Indazole Derivatives
| Compound Class | Target | Cell Line | IC50 / EC50 |
|---|---|---|---|
| 1H-Indazole-3-carboxamide | PAK1 | MDA-MB-231 | Significantly suppressed migration and invasion |
| 4,6-disubstituted-1H-indazole | PI3Kδ | - | pIC50 = 7.0 |
| 1H-indazole amide | ERK1/2 | HT29 | 0.9 ± 0.1 ~ 6.1 ± 1.1 μM |
Data compiled from reviews on various 1H-indazole derivatives. nih.gov The table shows the diverse targets and cellular activities of these compounds.
These examples underscore the versatility of the indazole scaffold in generating potent and selective inhibitors for various biological targets. The this compound core represents a promising starting point for the design and synthesis of novel therapeutic agents, although further specific research on its derivatives is required to fully understand their pharmacological profile.
Structure Activity Relationship Sar Studies of Ethyl 4 Hydroxy 1h Indazole 6 Carboxylate and Derivatives
Systematic Modification of the Indazole Nucleus and its Impact on Biological Activity
The biological activity of indazole derivatives can be finely tuned by making specific structural modifications to the core scaffold. These modifications include alterations to the hydroxyl and carboxylate groups, substitutions at the nitrogen atoms, and the addition of various substituents to the benzene (B151609) ring. nih.govmdpi.compnrjournal.comnih.gov
Contribution of the Hydroxyl Group at Position 4 to Biological Activity
The hydroxyl group at the 4-position of the indazole ring plays a critical role in the biological activity of these compounds. nih.govmdpi.com SAR studies have revealed that this hydroxyl group can act as a crucial hydrogen bond donor, interacting with key amino acid residues in the active site of target proteins. For instance, in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the substituent groups at the 4-position of the 1H-indazole scaffold are crucial for inhibitory activity. nih.gov The presence and position of this hydroxyl group can significantly influence the binding affinity and selectivity of the molecule.
Significance of the Carboxylate Moiety at Position 6 for Efficacy and Selectivity
The carboxylate moiety at position 6 of the indazole ring is another key determinant of biological activity. nih.gov This functional group can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, which can enhance the binding of the molecule to its biological target. The ester group, as in ethyl 4-hydroxy-1H-indazole-6-carboxylate, can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. The nature of the ester or amide at this position can influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
Effects of Substitutions at N1 and N2 on Tautomerism and Activity
The indazole ring can exist in two tautomeric forms: the 1H- and 2H-tautomers. nih.govresearchgate.net The position of the substituent on the pyrazole (B372694) nitrogen (N1 or N2) can significantly impact the tautomeric equilibrium and, consequently, the biological activity of the compound. nih.govnih.govwuxibiology.com Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov Alkylation or acylation at the N1 or N2 position can lock the molecule into a specific tautomeric form, which can lead to differences in biological activity. nih.govnih.gov For example, N1-substituted indazoles have been shown to be potent inhibitors of certain kinases. mdpi.com The regioselectivity of N-substitution is influenced by the reaction conditions and the nature of the substituents on the indazole ring. nih.govnih.gov
Influence of Peripheral Substituents (e.g., alkyl, aryl, heterocyclic groups) on the Benzene Ring
The introduction of various substituents, such as alkyl, aryl, or heterocyclic groups, onto the benzene portion of the indazole nucleus can have a profound effect on the compound's biological activity. mdpi.compnrjournal.comnih.gov These substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity, selectivity, and pharmacokinetic properties. For instance, the addition of a 2,6-dichloro-3,5-dimethoxyphenyl group at the 6-position of a 1H-indazole-4-carboxamide derivative resulted in a potent FGFR1 inhibitor. nih.gov
Correlating Structural Features with Specific Biological Targets and Mechanisms
The specific structural features of this compound derivatives have been correlated with their activity against a range of biological targets, including protein kinases and enzymes involved in immune regulation. mdpi.compnrjournal.comnih.govresearchgate.net For example, indazole-based compounds have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.govtandfonline.com In these inhibitors, the indazole moiety often acts as a hinge-binder, forming crucial hydrogen bonds with the ATP-binding site of the kinase. nih.govtandfonline.com Similarly, derivatives of this scaffold have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a role in tumor immune evasion. nih.govnih.gov The SAR data for these compounds indicate that specific substitution patterns are required for potent and selective inhibition of these targets.
Rational Design Principles Derived from SAR for Enhanced Potency and Selectivity
The insights gained from SAR studies have enabled the rational design of indazole derivatives with improved potency and selectivity. pnrjournal.comnih.govresearchgate.net By understanding the key interactions between the indazole scaffold and its biological targets, medicinal chemists can make targeted modifications to optimize the compound's properties. For example, computational modeling and docking studies can be used to predict how different substituents will affect the binding of the molecule to its target. nih.govtandfonline.com This information can then be used to guide the synthesis of new derivatives with enhanced activity. One common strategy is to introduce substituents that can form additional hydrogen bonds or hydrophobic interactions with the target protein, thereby increasing the binding affinity. nih.gov Another approach is to modify the molecule to improve its pharmacokinetic properties, such as by increasing its solubility or metabolic stability.
Computational Chemistry and in Silico Investigations of Ethyl 4 Hydroxy 1h Indazole 6 Carboxylate Derivatives
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor.
Molecular docking studies on various indazole derivatives have revealed critical insights into their binding mechanisms with protein targets. Although specific studies on ethyl 4-hydroxy-1H-indazole-6-carboxylate are not extensively documented in public literature, analysis of related indazole compounds allows for the extrapolation of likely binding behaviors.
For instance, docking studies of 1H-indazole derivatives targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, have shown that the 1H-indazole core acts as a key pharmacophore. nih.gov The binding model for these compounds indicates effective interactions between the indazole motif and the ferrous ion within the heme group of the enzyme, as well as with hydrophobic pockets in the active site. nih.gov This suggests that the nitrogen atoms of the indazole ring are crucial for coordinating with metallic centers in enzymes.
In a study involving pyrazole (B372694) derivatives, which are structurally related to indazoles, docking against receptor tyrosine kinases (like VEGFR-2) and protein kinases (like CDK2) showed that ligands fit deeply within the binding pocket. nih.gov The stability of these complexes was attributed to multiple hydrogen bonds and favorable van der Waals and desolvation energies. nih.gov For this compound derivatives, it is anticipated that the hydroxyl group at the 4-position and the carbonyl oxygen of the ester at the 6-position would act as key hydrogen bond acceptors or donors. The indazole ring itself and the ethyl group could engage in hydrophobic and van der Waals interactions with nonpolar residues in a receptor's active site.
The table below summarizes typical interactions observed for indazole and similar heterocyclic scaffolds in various protein targets, which are likely relevant for this compound derivatives.
| Target Protein Class | Key Interacting Residues (Example) | Type of Interaction | Likely Interacting Moiety on Indazole Derivative |
| Kinases (e.g., VEGFR-2, CDK2) | Asp, Glu, Arg | Hydrogen Bonding, Salt Bridge | Hydroxyl group, Carboxylate group, Indazole NH |
| Metalloenzymes (e.g., IDO1, Aromatase) | Heme group, His | Metal Coordination, π-cation | Indazole ring nitrogens, Aromatic system |
| Other Enzymes | Phe, Leu, Val | Hydrophobic, van der Waals | Indazole bicyclic system, Ethyl group |
This table is generated based on findings from related heterocyclic compounds.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling helps to identify the essential structural motifs required for biological activity.
For the indazole scaffold, several key pharmacophoric features have been identified. Studies on 1H-indazole derivatives as IDO1 inhibitors have confirmed that the 1H-indazole structure itself is a crucial pharmacophore. nih.gov Structure-activity relationship (SAR) analyses have further highlighted that substituents at the 4- and 6-positions of the indazole ring play a significant role in modulating inhibitory activity. nih.gov
Based on the structure of this compound, a hypothetical pharmacophore model would include:
A Hydrogen Bond Donor (HBD): The N-H group of the indazole ring.
A Hydrogen Bond Donor/Acceptor (HBD/HBA): The hydroxyl group at the 4-position.
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ethyl carboxylate group.
An Aromatic/Hydrophobic Region: The bicyclic indazole ring system.
These features are essential for anchoring the molecule within a target's binding site and establishing specific interactions that lead to a biological effect. The relative spatial arrangement of these features is critical for target recognition and affinity.
Quantum Chemical Calculations (e.g., DFT) for Electronic and Energetic Characterization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and energetic properties of molecules.
DFT calculations are used to determine the most stable conformation (the lowest energy three-dimensional arrangement) of a molecule. For derivatives of this compound, conformational analysis would focus on the orientation of the hydroxyl and ethyl carboxylate substituents.
Studies on similar indazole systems have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to establish the relative stability of different isomers and tautomers. acs.org For instance, calculations have shown that 1-substituted indazole isomers are generally more stable than their 2-substituted counterparts. acs.org
A key aspect of stability analysis is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and chemical reactivity. nih.gov A larger energy gap implies higher stability and lower reactivity. DFT calculations for a series of 3-carboxamide indazole derivatives showed how different substituents modulate this energy gap. nih.gov For this compound, the electron-donating hydroxyl group and the electron-withdrawing carboxylate group would be expected to influence the HOMO and LUMO energy levels significantly.
| Computational Parameter | Significance | Typical Finding for Indazole Derivatives |
| Total Energy | Indicates the most stable conformer/tautomer | 1H-tautomer is often more stable than the 2H-tautomer. |
| HOMO-LUMO Gap (ΔE) | Index of chemical stability and reactivity | Varies with substituents; larger gap indicates higher stability. nih.gov |
| Dipole Moment | Measures overall polarity of the molecule | Influences solubility and binding interactions. |
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.gov
For an this compound derivative, an MEP map would likely show significant negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carboxylate groups, indicating these are prime sites for hydrogen bonding and interactions with positive charges. nih.govnih.gov Conversely, the hydrogen atom of the hydroxyl group and the N-H of the indazole ring would exhibit positive potential (blue), marking them as hydrogen bond donor sites. researchgate.net The aromatic ring system would likely show a more neutral (green) potential. This detailed map helps rationalize the binding modes observed in docking simulations and guides the design of new derivatives with improved interaction profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. A reliable QSAR model can be used to predict the activity of newly designed, unsynthesized compounds. nih.gov
The development of a QSAR model for this compound derivatives would involve calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.
Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, shape indices.
Hydrophobic Descriptors: LogP (partition coefficient), which measures lipophilicity.
Hydrogen Bonding Descriptors: Number of hydrogen bond donors and acceptors.
These descriptors are then correlated with the measured biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).
For example, a QSAR study on a series of anti-malarial compounds that included 1H-indazole-ureas found that lipophilicity was a key driver of activity. nih.gov Another QSAR analysis on COX-2 inhibitors based on a different heterocyclic core revealed that activity was correlated with atomic polarizability (Apol), the number of hydrogen bond donors (HBD), and HOMO energy. nih.gov These findings underscore that a successful QSAR model for indazole derivatives would likely need to incorporate a combination of hydrophobic, electronic, and steric parameters to accurately predict their efficacy.
Virtual Screening and De Novo Design Approaches for Lead Discovery and Optimization
Computational techniques such as virtual screening and de novo design are pivotal in modern drug discovery, offering cost-effective and efficient methods for identifying and optimizing lead compounds. nih.govnih.gov For scaffolds like 1H-indazole, these in silico approaches have been instrumental in exploring vast chemical spaces to find derivatives with high potency and selectivity for various biological targets. nih.govresearchgate.net
Virtual screening, in particular, has been widely applied to identify novel indazole-based inhibitors. This process often involves screening large databases of chemical compounds against a specific protein target using computational docking simulations. nih.govnih.gov For instance, an in silico high-throughput screening (HTS) campaign was successfully used to identify inhibitors of Unc-51-Like Kinase 1 (ULK1), a key regulator of autophagy. nih.gov This screening, which utilized a crystal structure of ULK1 (PDB ID: 4WNP) and a proprietary chemical library, identified a moderately active inhibitor with an indazole core, which then served as a starting point for further optimization. nih.gov
Similarly, pharmacophore-based virtual screening has been employed to find potential dual inhibitors for targets like Cyclin-Dependent Kinase 4/6 (CDK4/6) and aromatase, which are significant in breast cancer therapy. nih.gov This ligand-based drug design technique helps in selecting promising candidates from extensive databases for more detailed analysis. nih.govmdpi.com By combining ligand-based and structure-based approaches, researchers can enhance the success rate of identifying novel hit compounds. mdpi.com In one such study targeting CDK4/6, a pharmacophore model was generated from FDA-approved inhibitors and used to screen the ZINC15 database, leading to the identification of eight promising compounds that were further evaluated through molecular docking. mdpi.com
Structure-based virtual screening was also crucial in the discovery of novel inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), a key player in inflammation. nih.gov This effort identified a hit compound with a distinct scaffold, which showed an IC50 value of 1.3 μM and served as a basis for further structure-activity relationship (SAR) studies. nih.gov
The findings from virtual screening often guide the subsequent phase of lead optimization, which frequently incorporates elements of de novo design and structure-guided rational drug design. nih.govnih.gov Following the identification of an initial ULK1 inhibitor hit, docking studies guided design efforts that led to significantly more potent molecules (IC50 < 50 nM). nih.gov These modifications included the addition of an amino group at the 3-position of the indazole ring and substitution with specific aromatic systems. nih.gov Another example involves the structure-guided design of 1H-indazole derivatives as inhibitors of epidermal growth factor receptor (EGFR) kinase. nih.gov Starting from a lead compound, researchers synthesized derivatives with strong potencies against EGFR mutants. nih.gov The docking model for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that the 1H-indazole motif interacts effectively with the heme ferrous ion and hydrophobic pockets, confirming it as a key pharmacophore. nih.gov The SAR analysis highlighted that substitutions at the 4-position and 6-position of the 1H-indazole scaffold are critical for inhibitory activity. nih.gov
The table below summarizes representative virtual screening studies that have successfully identified or optimized indazole derivatives as inhibitors for various protein targets.
Table 1: Examples of Virtual Screening for Indazole Derivatives
| Target Protein | Screening Method | Key Findings & Lead Compounds | Reference |
|---|---|---|---|
| ULK1 | In silico High Throughput Screen (HTS) | Identified SR-17398 as a moderately active inhibitor; subsequent optimization led to potent inhibitors (3a, 3g) with IC50 < 50 nM. | nih.gov |
| CDK4/6 & Aromatase | Structure-Based Pharmacophore Modeling | Identified four potential dual-inhibitor candidates from the sc-PDB database for further analysis. | nih.gov |
| RIPK1 | Structure-Based Virtual Screening | Discovered a novel hit with a 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold (IC50 = 1.3 μM). | nih.gov |
| EGFR Kinase | Structure-Guided Drug Design | Optimized a lead compound to produce derivative 109 with strong potency against EGFR T790M (IC50 = 5.3 nM). | nih.gov |
De novo design principles are further illustrated by studies where new molecules are constructed based on the binding pocket characteristics of the target protein. After identifying potential binding interactions through docking, novel indazole derivatives were designed and subsequently evaluated, showing comparable docking results to known drugs like Axitinib. researchgate.net
The optimization process is meticulously guided by computational data. For instance, in the development of 1H-indazole amide derivatives as ERK1/2 inhibitors, a structure-guided and knowledge-based design approach was used, resulting in compounds with excellent enzymatic and cellular activity. nih.gov Molecular dynamics simulations are also frequently used to validate docking results and assess the stability of the ligand-protein complexes over time, providing a more dynamic picture of the binding interactions. nih.govresearchgate.net
The table below details specific optimized indazole derivatives and their corresponding biological activities, showcasing the success of these computational strategies.
Table 2: Biological Activity of Optimized Indazole Derivatives
| Compound | Target | Optimization Strategy | Biological Activity (IC50) | Reference |
|---|---|---|---|---|
| 109 | EGFR T790M / EGFR Kinase | Structure-guided design from a lead compound. | 5.3 nM / 8.3 nM | nih.gov |
| 116 | ERK1/2 | Structure-guided and knowledge-based design. | 9.3 ± 3.2 nM | nih.gov |
| 117 | ERK1/2 | Structure-guided and knowledge-based design. | 25.8 ± 2.3 nM | nih.gov |
| 3a | ULK1 | Structure-guided rational drug design from HTS hit. | < 50 nM | nih.gov |
| 3g | ULK1 | Structure-guided rational drug design from HTS hit. | < 50 nM | nih.gov |
| 3a (HDAC6 Inhibitor) | HDAC6 | Synthesis and evaluation based on indazole scaffold. | 9.1 nM | researchgate.net |
| 3b (HDAC6 Inhibitor) | HDAC6 | Synthesis and evaluation based on indazole scaffold. | 9.0 nM | researchgate.net |
These examples underscore the power of integrating virtual screening and de novo design to accelerate the discovery of promising drug candidates, transforming initial hits into highly potent and selective leads based on the versatile indazole scaffold.
Future Research Directions and Translational Perspectives for Ethyl 4 Hydroxy 1h Indazole 6 Carboxylate
Development of Novel Indazole Derivatives with Tuned Biological Profiles
A primary avenue of future research lies in the continued design and synthesis of novel derivatives of ethyl 4-hydroxy-1H-indazole-6-carboxylate to create compounds with finely tuned biological activities. The indazole core allows for functionalization at multiple positions, particularly the N-1, N-2, C-3, and C-6 positions, which can significantly alter a molecule's pharmacological profile. acs.orgnih.gov
Research has demonstrated that strategic modifications to the indazole ring system can yield potent and selective inhibitors of various enzymes, particularly protein kinases. acs.orgmit.edu For instance, structure-based design has led to indazole derivatives that act as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) kinases and Unc-51 Like Kinase 1 (ULK-1), both of which are implicated in cancer. mit.edu The synthesis of a series of 1H-indazole derivatives based on a lead compound, followed by evaluation for epidermal growth factor receptor (EGFR) kinase activity, identified a compound with strong potency against EGFR T790M, a mutation associated with non-small cell lung cancer (NSCLC). chemrxiv.org
Future work will likely focus on:
Systematic Structure-Activity Relationship (SAR) Studies: By methodically altering the substituents on the indazole ring, researchers can build a comprehensive understanding of how different chemical groups influence biological activity. For example, studies have investigated exchanging hydrophobic and hydrophilic groups at the C3 and C6 positions to modulate anti-cancer activity. acs.orgnih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.
Hybrid Molecules: Combining the indazole scaffold with other pharmacologically active moieties can create hybrid molecules with dual or synergistic modes of action. researchgate.net
The following table summarizes selected examples of indazole derivatives and their observed biological activities, illustrating the potential for developing compounds with tailored profiles.
| Indazole Derivative Class | Key Structural Features | Target/Activity | Therapeutic Potential | Reference |
|---|---|---|---|---|
| 3-benzylindazoles | Benzyl group at C3 | CDK8/CDK19 Inhibition | Cancer | chemrxiv.org |
| 1H-indazole amides | Amide functionalization | ERK1/2 Inhibition | Cancer | chemrxiv.org |
| 4,6-disubstituted indazoles | Substitutions at C4 and C6 | CYP11B2 Inhibition | Hypertension | chemrxiv.org |
| C3/C6 substituted indazoles | Hydrophobic group at C3, hydrophilic group at C6 | Antiproliferative (4T1 breast cancer cells) | Cancer | acs.orgnih.gov |
| N-1 and N-2 substituted indazole esters | Ester-containing side chains at N-1 or N-2 | Building blocks for diverse derivatives | General Drug Discovery | nih.gov |
Identification of Unexplored Biological Targets and Therapeutic Applications
While much of the focus on indazole derivatives has been in oncology, particularly as kinase inhibitors, the scaffold's inherent versatility suggests its potential across a much broader range of diseases. chemrxiv.orgmit.eduresearchgate.net Future research will undoubtedly aim to identify and validate novel biological targets for derivatives of this compound.
Indazole-containing compounds have already shown a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anti-HIV, antiplatelet, and analgesic properties. chemrxiv.orgresearchgate.netnih.govcapes.gov.br This suggests that indazole derivatives can interact with a diverse set of biological macromolecules beyond kinases.
Key areas for future exploration include:
Neurodegenerative Diseases: Given the role of certain kinases and inflammatory pathways in these conditions, indazole derivatives could be explored as potential therapeutics.
Infectious Diseases: The documented antibacterial and anti-HIV activities of some indazoles warrant further investigation to identify specific microbial targets and develop new anti-infective agents. researchgate.net
Cardiovascular and Metabolic Diseases: Indazole derivatives have been developed as 5-HT2A receptor inhibitors for hypertension and have shown potential in treating circulatory disorders. chemrxiv.orgcapes.gov.br Further exploration could uncover new applications in managing conditions like hyperlipidemia and obesity. capes.gov.br
Inflammatory Disorders: Beyond general anti-inflammatory effects, research could pinpoint specific components of the inflammatory cascade, such as IKK2, that can be modulated by indazole carboxamides for treating conditions like rheumatoid arthritis. acs.org
The table below outlines some of the biological targets already identified for various indazole derivatives, highlighting the breadth of therapeutic areas that can be pursued.
| Biological Target | Associated Disease/Application | Reference |
|---|---|---|
| Protein Kinases (FGFR, EGFR, CDK8, ERK1/2, JAK) | Cancer | chemrxiv.orgmit.edu |
| IKK2 (IKKβ) | Inflammatory Disorders (e.g., Rheumatoid Arthritis) | acs.org |
| CYP11B2 | Hypertension | chemrxiv.org |
| 5-HT2A Receptors | Hypertension | chemrxiv.org |
| Sirtuin 1 (Sirt1) | Metabolic and Age-related Diseases | chemrxiv.org |
| HIV Protease | HIV/AIDS | researchgate.net |
Advancements in Asymmetric Synthesis and Stereoselective Pathways for Indazole Carboxylates
The three-dimensional structure of a drug molecule is critical to its interaction with a biological target. Therefore, the development of asymmetric and stereoselective synthetic methods to produce single enantiomers of chiral indazole derivatives is a crucial research frontier. Many biologically active molecules contain stereocenters, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.
While traditional methods often produce racemic mixtures that require challenging separation, modern synthetic chemistry focuses on creating the desired stereoisomer directly. wikipedia.org Recent breakthroughs include the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center using copper hydride (CuH) catalysis. acs.orgmit.edunih.gov This method employs an "umpolung" strategy, where an electrophilic indazole derivative is used, in contrast to the more conventional use of indazoles as nucleophiles, allowing for the creation of C3-allylated indazoles with excellent enantioselectivity. acs.orgmit.edu
Future advancements in this area will likely involve:
Development of Novel Chiral Catalysts: Creating new catalysts that can control the stereochemistry of reactions involving the indazole core, including those that can selectively functionalize the carboxylate group or other positions on the ring.
Stereoselective C-H Functionalization: Designing methods that can directly and stereoselectively introduce substituents at C-H bonds on the indazole scaffold, providing a more efficient route to complex chiral molecules.
Chiral Resolution Techniques: Improving methods for the separation of enantiomers, such as the formation of diastereomeric esters with chiral alcohols followed by cleavage under mild conditions to avoid racemization. nih.gov This is particularly relevant for carboxylic acids like those derived from this compound. nih.gov
Computational Modeling: Using theoretical calculations, such as Density Functional Theory (DFT), to understand the mechanisms of stereoselective reactions and to predict the best catalyst and reaction conditions for achieving high enantioselectivity. acs.orgnih.gov
These synthetic advancements are essential for producing enantiomerically pure indazole carboxylates and their derivatives, enabling a more precise evaluation of their biological activities and paving the way for safer and more effective medicines.
Integration of High-Throughput Screening with Advanced Computational Methodologies
The discovery of novel drug candidates is increasingly driven by the synergy between experimental and computational approaches. The integration of high-throughput screening (HTS) with advanced computational methods, often termed Computer-Aided Drug Discovery (CADD), offers a powerful strategy for accelerating the identification and optimization of new indazole-based therapeutics. chemrxiv.orgnih.gov
HTS allows for the rapid testing of large libraries of compounds against a specific biological target. chemrxiv.org For instance, an HTS campaign was instrumental in identifying initial 3-benzylindazole hits as CDK8 inhibitors. chemrxiv.org However, HTS alone can be time-consuming and expensive. CADD provides a complementary and often preceding approach.
Future research will increasingly integrate these methodologies:
Virtual Screening: Before embarking on large-scale synthesis and screening, computational docking can be used to screen vast virtual libraries of indazole derivatives against the three-dimensional structure of a target protein. This helps to prioritize compounds that are most likely to bind, focusing synthetic efforts and reducing costs. nih.gov
Structure-Based Drug Design (SBDD): When the crystal structure of a target is known, computational methods can be used to design novel indazole derivatives that fit perfectly into the binding site, optimizing interactions to enhance potency and selectivity. chemrxiv.org
Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction and the specific forces involved. MD simulations have been used to study the stability of 1H-indazole analogs within the active site of the COX-2 enzyme.
Pharmacophore Modeling: In cases where the target structure is unknown, a pharmacophore model can be built based on a set of known active ligands. This model defines the essential three-dimensional arrangement of features required for biological activity and can be used to screen for new compounds with different core structures but the same key features. nih.gov
By combining the predictive power of computational chemistry with the empirical data from HTS, researchers can navigate the vast chemical space of possible indazole derivatives more efficiently, accelerating the journey from initial hit discovery to lead optimization and the development of clinical candidates.
Q & A
Q. What synthetic routes are effective for ethyl 4-hydroxy-1H-indazole-6-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : Synthetic routes often involve alkylation and saponification steps. For example, alkylation with sodium hexamethyldisilazane in tetrahydrofuran under reflux achieves moderate yields (~44%), while saponification under standard NaOH conditions improves yields to ~53% . Optimization can employ statistical Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst concentration. Fractional factorial designs minimize experimental runs while identifying critical variables, such as pH adjustments or catalyst selection, as seen in analogous indazole carboxylate syntheses .
Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming molecular weight and functional groups. For example, H and C NMR can resolve the hydroxy and ester groups. Infrared (IR) spectroscopy identifies key vibrations like O–H (3200–3600 cm) and C=O (1700–1750 cm). Purity analysis via HPLC with UV detection (λ ≈ 254 nm) ensures minimal impurities, as applied to structurally similar nitro-indazole derivatives .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Store the compound in tightly sealed containers under refrigeration (2–8°C) to prevent hydrolysis. Use electrostatic-safe containers and avoid ignition sources. Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and fume hoods to mitigate inhalation risks. Spill protocols involve neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations, as outlined for analogous chlorinated indazole derivatives .
Advanced Research Questions
Q. How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reactivity at specific sites, such as the hydroxy group or carboxylate moiety. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzymes or receptors). The ICReDD approach integrates computational reaction path searches with experimental validation, enabling rapid optimization of coupling reactions or substituent effects . For example, modifying the indazole core with electron-withdrawing groups could enhance binding affinity, guided by computed electrostatic potentials .
Q. What strategies resolve contradictory data in biological activity studies of this compound?
- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity. Statistical validation through replicate experiments (n ≥ 3) and meta-analysis of dose-response curves improves reliability. Comparative studies with halogenated analogs (e.g., 4-chloro or 4-iodo derivatives) can isolate structural determinants of activity, as seen in enzyme inhibition assays .
Q. How do reaction mechanisms differ between this compound and its halogenated analogs?
- Methodological Answer : Halogenated analogs (e.g., 4-iodo or 4-chloro derivatives) undergo nucleophilic substitution (e.g., Suzuki coupling) due to the leaving group ability of halogens, whereas the hydroxy group in the target compound participates in hydrogen bonding or oxidation reactions. Mechanistic studies via kinetic isotope effects (KIEs) or intermediate trapping (e.g., using TEMPO for radical pathways) clarify these differences. For example, iodinated derivatives show higher reactivity in cross-coupling reactions compared to hydroxylated analogs .
Q. What experimental approaches elucidate the compound’s mechanism of action in therapeutic contexts?
- Methodological Answer : Target deconvolution via affinity chromatography or CRISPR-Cas9 knockout screens identifies interacting proteins. Isotope-labeled analogs (e.g., C or N) enable tracking in metabolic pathways. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies binding constants for putative targets, such as kinases or GPCRs. For indazole derivatives, enzyme inhibition assays (e.g., COX-2 or PI3K) paired with molecular dynamics simulations reveal allosteric binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
